(15Z)-tetracosenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

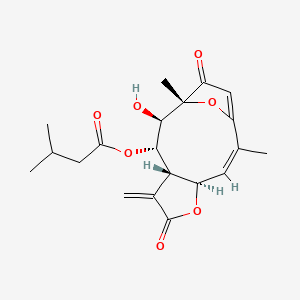

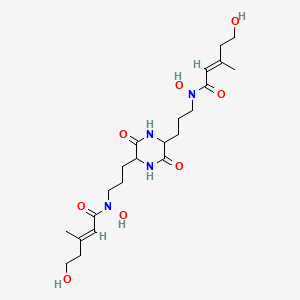

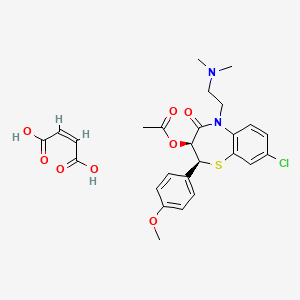

(15Z)-tetracosenoate is a tetracosenoate that is the conjugate base of nervonic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a conjugate base of a (15Z)-tetracosenoic acid.

Applications De Recherche Scientifique

Mucin-like Glycoprotein Secretion

(15Z)-tetracosenoate, specifically 15-(S)-hydroxyeicosa-5Z, 8Z-11Z, 13E-tetraenoic acid (15-(S)-HETE), has been shown to stimulate the secretion of mucin-like glycoprotein by the corneal epithelium. This suggests potential therapeutic applications in treating ocular surface mucin deficiency in conditions like dry eye syndrome (Jackson, Van Dyken, McCartney, & Ubels, 2001).

Vasoconstrictive and Antiproliferative Activity

A synthetic isomer of 15-(S)-HETE, known as (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, retains key vasoconstrictive and antiproliferative activities. This highlights its potential in eicosanoid research, particularly in studying vascular responses and cell growth regulation (Pfister, Klimko, & Conrow, 2016).

Airway Function and Responsiveness

Inhaled 15-(S)-hydroxyeicosatetraenoic acid (15-HETE) has been studied for its effects on airway calibre and non-specific bronchial responsiveness, suggesting its role in respiratory functions and potential therapeutic applications for respiratory conditions (Lai, Phillips, Jenkins, & Holgate, 1990).

Mitogenic Effect on Endothelial Cells

15-HETE demonstrates a mitogenic effect on endothelial cells, possibly mediated via diacylglycerol kinase inhibition. This finding is significant for understanding the mechanisms of cell proliferation and angiogenesis (Setty, Graeber, & Stuart, 1987).

Inhibition of Apoptosis in Pulmonary Artery Smooth Muscle Cells

15-HETE inhibits apoptosis in pulmonary artery smooth muscle cells, which has implications for understanding vascular health and disease, particularly in the context of pulmonary diseases (Li et al., 2008).

Potential Antiangiogenic Activity

15-HETE shows potential as an antiangiogenic agent, stimulating human retinal microvessel endothelial cell migration and neovascularization in vivo. This suggests its role in vasoproliferative disorders and as a therapeutic agent in diseases involving abnormal angiogenesis (Graeber et al., 1990).

Role in Inflammatory Responses

15-HETE has been implicated in inflammatory responses, particularly in the context of skin reactions and leukocyte chemotaxis. Its specific inhibitory action on leukotriene B4-induced skin responses points to its role in modulating inflammatory processes (Ternowitz et al., 2004).

Propriétés

Formule moléculaire |

C24H45O2- |

|---|---|

Poids moléculaire |

365.6 g/mol |

Nom IUPAC |

(Z)-tetracos-15-enoate |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/p-1/b10-9- |

Clé InChI |

GWHCXVQVJPWHRF-KTKRTIGZSA-M |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)[O-] |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)

![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)